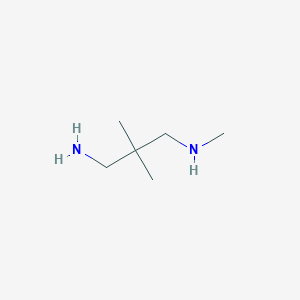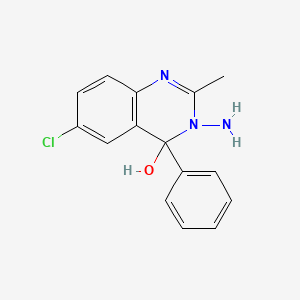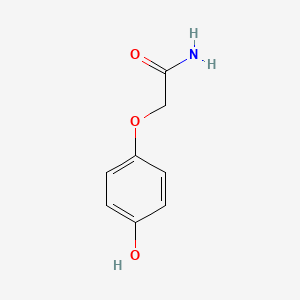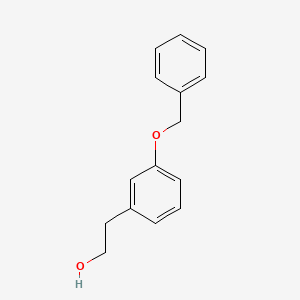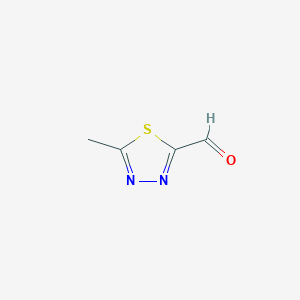
5-Methyl-1,3,4-Thiadiazol-2-carbaldehyd
Übersicht
Beschreibung
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agriculture: It serves as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
Compounds with a similar thiadiazole scaffold have been found to interact with various biological targets .
Mode of Action
Compounds with a similar thiadiazole scaffold have been shown to interact with their targets in various ways . For instance, some thiadiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit various biological activities, such as anticancer and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for cell cycle regulation and DNA replication . These interactions often involve the binding of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and topoisomerases . Additionally, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Furthermore, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interactions with enzymes such as CDKs and topoisomerases play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde are critical for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired thiadiazole derivative . Another approach includes the reaction of methyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-Methyl-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
- 5-Methyl-1,3,4-thiadiazole-2-methanol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Eigenschaften
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFDERTUUICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608254 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61018-49-3 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)



